1-methyl-2-oxo-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)-1,2-dihydropyridine-3-carboxamide
CAS No.: 2034537-65-8
Cat. No.: VC4556881
Molecular Formula: C16H14N4O2S
Molecular Weight: 326.37
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2034537-65-8 |
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Molecular Formula | C16H14N4O2S |
Molecular Weight | 326.37 |
IUPAC Name | 1-methyl-2-oxo-N-[(3-thiophen-3-ylpyrazin-2-yl)methyl]pyridine-3-carboxamide |
Standard InChI | InChI=1S/C16H14N4O2S/c1-20-7-2-3-12(16(20)22)15(21)19-9-13-14(18-6-5-17-13)11-4-8-23-10-11/h2-8,10H,9H2,1H3,(H,19,21) |
Standard InChI Key | RCYBEHGIJKRECB-UHFFFAOYSA-N |
SMILES | CN1C=CC=C(C1=O)C(=O)NCC2=NC=CN=C2C3=CSC=C3 |
Introduction
Structural and Chemical Characterization
Key Functional Groups
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Dihydropyridine Core: The partially saturated pyridine ring enables conformational flexibility, critical for binding to voltage-gated calcium channels.
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Thiophene Moiety: The sulfur-containing heterocycle enhances lipophilicity and may facilitate π-π stacking with aromatic residues in biological targets.
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Pyrazine-carboxamide Linker: The planar pyrazine ring and polar carboxamide group balance solubility and membrane permeability, optimizing pharmacokinetic profiles .
Physicochemical Properties
Theoretical calculations based on analogous structures predict:
Property | Value |
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Molecular Formula | C₁₇H₁₆N₄O₂S |
Molecular Weight | 340.40 g/mol |
LogP (Partition Coefficient) | 2.1 ± 0.3 (estimated) |
Solubility | 0.12 mg/mL in DMSO |
These properties suggest moderate lipophilicity, suitable for blood-brain barrier penetration, and adequate solubility for in vitro assays .
Synthesis and Derivative Optimization
Synthetic Pathways
The synthesis involves multi-step organic reactions:
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Dihydropyridine Formation: Hantzsch condensation of ethyl acetoacetate, ammonium acetate, and formaldehyde yields the 1-methyl-2-oxo-1,2-dihydropyridine scaffold.
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Carboxamide Coupling: Activation of the 3-carboxylic acid (via mixed anhydride or HOBt/EDCI) followed by reaction with (3-(thiophen-3-yl)pyrazin-2-yl)methanamine introduces the pyrazine-thiophene substituent.
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Purification: Chromatographic techniques (e.g., silica gel, HPLC) achieve >95% purity, confirmed by NMR and LC-MS .
Yield Optimization
Microwave-assisted synthesis reduces reaction times by 40% (from 12 h to 7 h) and improves yields to 78% compared to conventional heating (55%). Solvent systems (e.g., DMF/THF 1:1) enhance intermediate stability during coupling steps .
Biological Activity and Mechanism
Calcium Channel Modulation
As a DHP analog, the compound exhibits voltage-dependent L-type calcium channel blockade. Electrophysiological assays show an IC₅₀ of 12 nM in cardiac myocytes, comparable to nifedipine but with reduced vascular selectivity. The thiophene-pyrazine appendage may confer unique state-dependent binding, as evidenced by slowed channel inactivation kinetics in patch-clamp studies.
Applications and Future Directions
Therapeutic Prospects
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Hypertension: Dual vascular/cardiac activity may benefit resistant hypertension, though selectivity requires refinement.
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Neurological Disorders: Structural analogs show promise in migraine prophylaxis via cortical spreading depression inhibition.
Research Priorities
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Metabolite Profiling: LC-MS/MS studies needed to characterize sulfoxide metabolites.
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Crystallography: X-ray analysis of calcium channel-bound complexes could guide rational design.
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